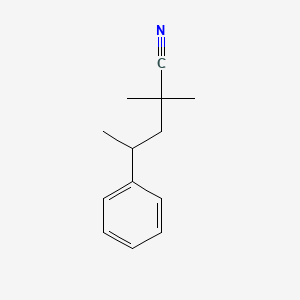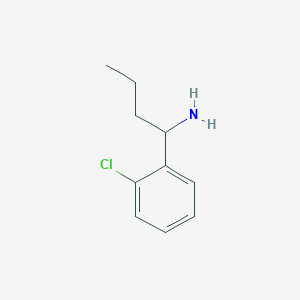
Fmoc-His-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-His-OMe: is a derivative of histidine, an essential amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified to form a methyl ester. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The carboxyl group of histidine can be esterified to form a methyl ester using methanol and thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods: Industrial production of Fmoc-His-OMe typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with Fmoc and subsequent esterification of the carboxyl group. The use of automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Ester Hydrolysis: The methyl ester group can be hydrolyzed under mild conditions using calcium (II) iodide as a protective agent, which avoids the use of harsh acidic or basic conditions.
Common Reagents and Conditions:
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, aqueous dioxane.
Esterification: Methanol, thionyl chloride (SOCl2).
Deprotection: Piperidine, N,N-dimethylformamide (DMF).
Ester Hydrolysis: Calcium (II) iodide.
Major Products:
Fmoc Deprotection: Histidine with a free amino group.
Ester Hydrolysis: Histidine with a free carboxyl group.
Scientific Research Applications
Chemistry: Fmoc-His-OMe is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific proteins and enzymes involved in various diseases .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides and proteins for research and therapeutic purposes. Its stability and ease of handling make it a preferred choice for peptide synthesis .
Mechanism of Action
The mechanism of action of Fmoc-His-OMe revolves around its ability to form peptide bonds. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Fmoc-His-OH: Similar to Fmoc-His-OMe but with a free carboxyl group instead of a methyl ester.
Fmoc-Lys-OMe: Another Fmoc-protected amino acid with a methyl ester group, used in peptide synthesis.
Fmoc-Arg-OMe: Fmoc-protected arginine with a methyl ester group, used in peptide synthesis.
Uniqueness: this compound is unique due to its specific application in peptide synthesis, where the Fmoc group provides stability and the methyl ester group allows for selective deprotection. This combination makes it highly versatile and efficient for synthesizing complex peptides and proteins .
Properties
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-21(26)20(10-14-11-23-13-24-14)25-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,23,24)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNUBXPJQOMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12093691.png)
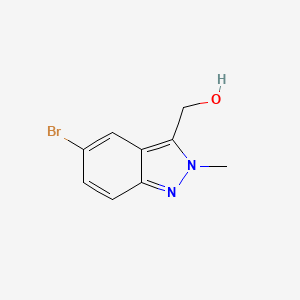

![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)
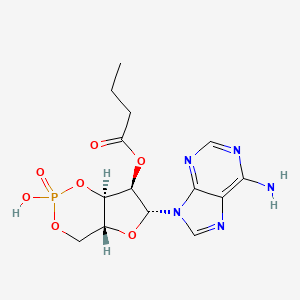
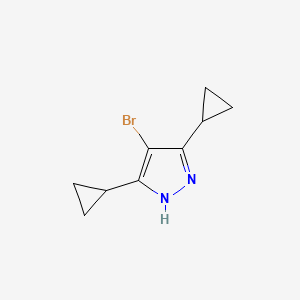
![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)

